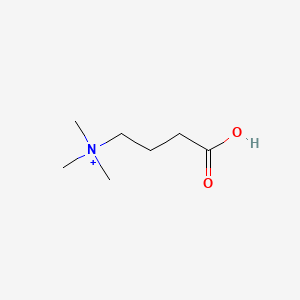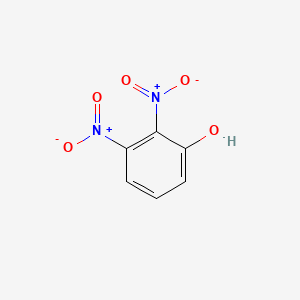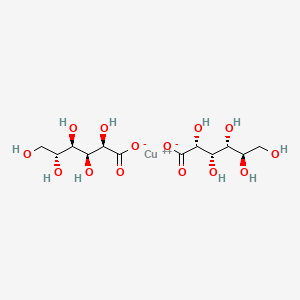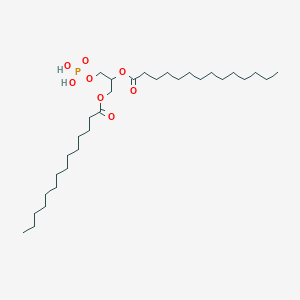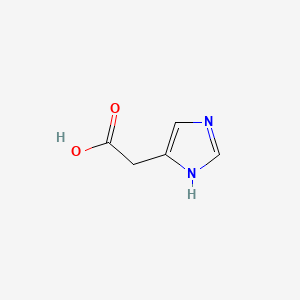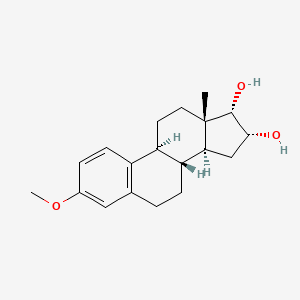
Epimestrol
描述
Epimestrol, also known as 3-methoxy-17-epiestriol, is a synthetic, steroidal estrogen and an estrogen ether and prodrug of 17-epiestriol . It has been used as a component of ovulation induction in combination with gonadotropin-releasing hormone .
Molecular Structure Analysis
Epimestrol has a molecular formula of C19H26O3 . The IUPAC name for Epimestrol is (8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol . The molecular weight is 302.414 g/mol .
Physical And Chemical Properties Analysis
Epimestrol has a density of 1.2±0.1 g/cm3, a boiling point of 450.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 74.8±3.0 kJ/mol, and it has a flash point of 226.4±28.7 °C . The index of refraction is 1.588, and its molar refractivity is 85.9±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
科学研究应用
Treatment of Inadequate Luteal Progesterone Secretion
Epimestrol has been studied for its effectiveness in treating inadequate luteal progesterone secretion, which is a common cause of infertility. A study showed that epimestrol treatment led to the normalization of the luteal phase in infertile women with this condition .
Ovulation Induction
Epimestrol is used in combination with gonadotropin-releasing hormone for ovulation induction. This application is particularly useful in women who are undergoing fertility treatments .
Menstrual Cycle Regulation
In clinical settings, epimestrol has been utilized to regulate menstrual cycles, especially in cases of amenorrhea where the absence of menstruation is not due to pregnancy .
Hormonal Balance
Epimestrol plays a role in balancing hormones. It has been shown to improve basal levels of LH, FSH, prolactin, estradiol, progesterone, and the response of gonadotropins to LH-releasing hormone, which are crucial for maintaining a healthy menstrual cycle .
Neuroendocrine Modulation
Low-dose estrogens like epimestrol can act as neuroendocrine modulators. They may trigger positive feedback mechanisms in conditions like functional hypothalamic amenorrhea, a disorder characterized by an impaired secretion of gonadotropin-releasing hormone .
Impact on Cervical Mucus
Epimestrol has been observed to have an effect on cervical mucus, which is an important factor in fertility. By improving the quality of cervical mucus, it may enhance the chances of sperm reaching the ovum .
Research on Immortalized Cells
While not directly linked to epimestrol, research on immortalized cells in medicine has potential implications for the drug’s use. Epimestrol’s role in hormonal regulation could influence the behavior of immortalized cells used in regenerative medicine .
Pharmacological Interactions
Understanding epimestrol’s pharmacological interactions is crucial for its application in clinical settings. It may interact with other medications, influencing their effects, which is important for patient safety and treatment efficacy .
作用机制
Target of Action
Epimestrol, also known as 3-methoxy-17-epiestriol, is a synthetic, steroidal estrogen and an estrogen ether . It is a prodrug of 17-epiestriol . The primary targets of Epimestrol are estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
Epimestrol interacts with its targets, the estrogen receptors, by binding to them and modulating their activity . This interaction results in changes in the transcription of genes regulated by these receptors, leading to alterations in the cellular processes controlled by these genes.
属性
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-RRQVMCLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859807 | |
| Record name | 3-Methoxy-17-epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epimestrol | |
CAS RN |
7004-98-0 | |
| Record name | Epimestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7004-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epimestrol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EPIMESTROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-17-epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epimestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIMESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IVE3SDZ38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Epimestrol?
A1: Epimestrol primarily exerts its effects by interacting with estrogen receptors. [] Although its exact mechanism is not fully elucidated, studies suggest that it acts as an estrogen agonist, mimicking the effects of endogenous estrogens. [] This interaction influences the release of gonadotropins like follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [, , ]
Q2: Can Epimestrol influence follicular development?
A3: Yes, studies indicate that Epimestrol can promote follicular maturation. When combined with luteinizing hormone-releasing hormone (LHRH), Epimestrol successfully induced ovulation in a significant portion of patients, particularly those exhibiting complete follicular maturation. []
Q3: How does Epimestrol compare to other ovulation inducers like Clomiphene in terms of its effects on cervical mucus?
A5: Unlike clomiphene, which can negatively impact cervical mucus due to its anti-estrogenic properties, Epimestrol does not appear to impair cervical mucus quality. [] This difference is attributed to the absence of significant anti-estrogenic properties in Epimestrol. []
Q4: What is the molecular formula and weight of Epimestrol?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Epimestrol. A comprehensive search in chemical databases would be required for this information.
Q5: Is there any spectroscopic data available for Epimestrol within the provided research?
A5: The provided research abstracts do not delve into the spectroscopic characterization of Epimestrol.
Q6: What is known about the stability of Epimestrol under various conditions?
A6: The provided research abstracts do not provide detailed information on the stability of Epimestrol under different conditions. Further investigation into specific stability studies is needed.
Q7: Are there any established formulation strategies to enhance Epimestrol's stability, solubility, or bioavailability?
A7: The provided research abstracts do not mention specific formulation strategies for Epimestrol. Further research dedicated to formulation development would be needed to address this aspect.
Q8: What is the typical route of administration for Epimestrol?
A10: Based on the research, Epimestrol is primarily administered orally. [, , , ]
Q9: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of Epimestrol?
A9: The provided abstracts do not provide details on the ADME profile of Epimestrol.
Q10: Has Epimestrol demonstrated efficacy in inducing ovulation in clinical settings?
A12: Yes, several studies indicate that Epimestrol can induce ovulation in women with various ovulatory disorders. [, , , , ] Positive results were observed in patients with secondary amenorrhea, anovulatory cycles, and luteal insufficiency. [, ]
Q11: Is there any information on the environmental impact or degradation of Epimestrol?
A11: The provided research abstracts do not offer information regarding the environmental impact or degradation of Epimestrol.
Q12: Are there any known alternatives or substitutes for Epimestrol in treating infertility?
A16: Yes, several alternatives to Epimestrol exist for treating infertility, including clomiphene citrate, cyclofenil, human menopausal gonadotropin (hMG), and LHRH analogues. [, , , , ] The choice of treatment depends on the specific cause of infertility and individual patient characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






